Lurasidone (Hydrochloride)
Overview
Description
SM-13496 (Hydrochloride), also known as Lurasidone Hydrochloride, is a second-generation (atypical) antipsychotic agent. It is primarily used for the treatment of schizophrenia and bipolar depression. This compound is a benzisothiazol derivative and acts as an antagonist of dopamine D2 and serotonin 5-HT2A receptors, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM-13496 (Hydrochloride) involves multiple steps, starting from the appropriate benzisothiazol derivativeThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of SM-13496 (Hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SM-13496 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzisothiazol moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of SM-13496 (Hydrochloride) with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
SM-13496 (Hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of benzisothiazol derivatives.
Biology: The compound is used in studies investigating the role of dopamine and serotonin receptors in various biological processes.
Medicine: SM-13496 (Hydrochloride) is extensively studied for its therapeutic potential in treating psychiatric disorders, particularly schizophrenia and bipolar depression
Mechanism of Action
SM-13496 (Hydrochloride) exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also has activity at other receptors, including 5-HT7 and 5-HT1A receptors. The compound’s action at these receptors helps to modulate neurotransmitter activity in the brain, leading to its antipsychotic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another atypical antipsychotic with similar receptor activity but different side effect profiles.
Olanzapine: Shares some pharmacological properties with SM-13496 (Hydrochloride) but has a higher risk of metabolic side effects.
Quetiapine: Also an atypical antipsychotic with a broader receptor profile and different therapeutic applications
Uniqueness
SM-13496 (Hydrochloride) is unique in its combination of receptor activities, particularly its high affinity for 5-HT7 receptors and partial agonism at 5-HT1A receptors. This unique profile contributes to its distinct therapeutic effects and side effect profile compared to other antipsychotics .
Properties
IUPAC Name |
4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKCRUIRPWNMLK-JQPVBIIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.